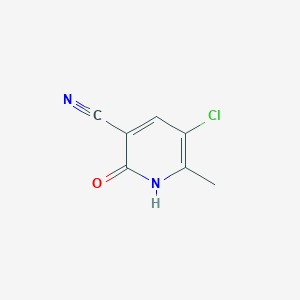![molecular formula C14H15FN2O3 B3086806 4-[4-(2-Fluorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid CAS No. 1164530-86-2](/img/structure/B3086806.png)
4-[4-(2-Fluorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid
Übersicht
Beschreibung
4-[4-(2-Fluorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid, also known as FPOP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. FPOP is a derivative of the well-known compound phenylpiperazine, which has been extensively studied for its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
4-[4-(2-Fluorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid has been used in various scientific research applications, including protein structure analysis, protein-ligand interactions, and protein-protein interactions. 4-[4-(2-Fluorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid is a powerful tool for protein structure analysis as it can selectively oxidize solvent-exposed methionine residues in proteins, allowing for the determination of protein conformation and dynamics. 4-[4-(2-Fluorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid has also been used to study protein-ligand interactions by selectively oxidizing residues that are involved in ligand binding. Additionally, 4-[4-(2-Fluorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid has been used to study protein-protein interactions by selectively oxidizing residues that are involved in protein-protein interactions.
Wirkmechanismus
Target of Action
The primary targets of 4-[4-(2-Fluorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid are the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . ENTs are proteins that facilitate the transport of nucleosides and nucleobases across cell membranes .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . The inhibition of ENTs disrupts the normal transport of nucleosides and nucleobases, leading to changes in cellular processes that rely on these molecules .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function . Nucleotides are essential for various cellular processes, including energy metabolism, signal
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[4-(2-Fluorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid is its selectivity for solvent-exposed methionine residues, which allows for the analysis of protein conformation and dynamics. Additionally, 4-[4-(2-Fluorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid is a non-invasive tool that does not require the modification of proteins or the use of radioactive isotopes. However, 4-[4-(2-Fluorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid has some limitations, including its sensitivity to pH and temperature, which can affect the selectivity and efficiency of the oxidation reaction. Additionally, 4-[4-(2-Fluorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid can only oxidize solvent-exposed methionine residues, limiting its applicability to certain proteins.
Zukünftige Richtungen
There are several future directions for research on 4-[4-(2-Fluorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid. One area of research is the development of new radical initiators that can improve the selectivity and efficiency of the oxidation reaction. Additionally, there is a need for the development of new analytical methods that can accurately detect and quantify the oxidation products of 4-[4-(2-Fluorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid. Another area of research is the application of 4-[4-(2-Fluorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid in the study of protein-protein interactions in complex biological systems. Finally, there is a need for the development of new 4-[4-(2-Fluorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid derivatives that can selectively oxidize other amino acid residues in proteins, expanding the applicability of 4-[4-(2-Fluorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid to a wider range of proteins.
Eigenschaften
IUPAC Name |
(E)-4-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3/c15-11-3-1-2-4-12(11)16-7-9-17(10-8-16)13(18)5-6-14(19)20/h1-6H,7-10H2,(H,19,20)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFMVNSCNCLBNX-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Fluorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B3086777.png)


![(2E)-3-[2-(Allyloxy)phenyl]acrylic acid](/img/structure/B3086791.png)



